molecular formula C23H17N3O3S B2930116 (E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 374697-41-3

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2930116
CAS RN: 374697-41-3
M. Wt: 415.47
InChI Key: FENSSULBNNJMIY-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3O3S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical and Optical Properties

The synthesis and investigation of novel coumarin thiazole hybrid dyes, including structures related to (E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, have revealed significant insights into their photophysical and optical properties. These compounds demonstrate remarkable enhancements in aggregation-induced emission, with studies highlighting the potential for applications in photonic and optoelectronic devices due to their linear and non-linear optical properties, as explored through TD-DFT studies to understand their structural aspects (Shreykar et al., 2017).

Enhanced Nonlinear Optical Limiting

Research on donor-acceptor substituted thiophene dyes, closely related to the chemical structure , has demonstrated enhanced nonlinear optical limiting behavior suitable for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior are attributed to a two-photon absorption process, indicating potential applications in photonic or optoelectronic devices (Anandan et al., 2018).

Antimicrobial Properties

Compounds related to (E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile have been studied for their antimicrobial properties, with some derivatives showing moderate to high activity against various bacteria including Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae. These findings suggest the potential for developing new antimicrobial agents based on this structure (Govori et al., 2013).

Application in Hydrogel Modification

Research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including structures related to the compound of interest, demonstrates the potential for creating polymers with enhanced physical and antimicrobial properties. These modifications suggest applications in medical devices and other fields requiring biocompatible and antimicrobial materials (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-2-28-21-10-6-4-8-18(21)25-13-16(12-24)22-26-19(14-30-22)17-11-15-7-3-5-9-20(15)29-23(17)27/h3-11,13-14,25H,2H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSSULBNNJMIY-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.